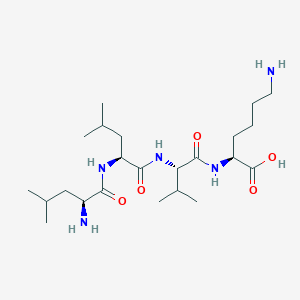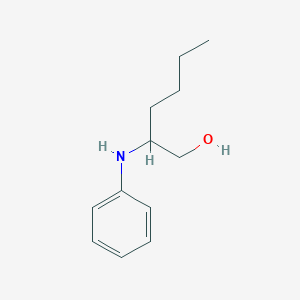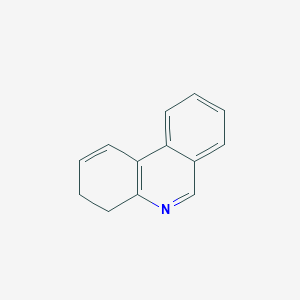
L-Leucyl-L-leucyl-L-valyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-leucyl-L-valyl-L-lysine: is a tetrapeptide composed of four amino acids: leucine, valine, and lysine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-L-leucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (L-valine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-leucine and L-leucine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis using proteases. Enzymatic methods can offer higher specificity and yield under milder conditions compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: L-Leucyl-L-leucyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water and enzymes or acids.
Oxidation: Reaction with oxidizing agents, potentially modifying the side chains of the amino acids.
Reduction: Reaction with reducing agents, which can affect disulfide bonds if present.
Common Reagents and Conditions:
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Agents like hydrogen peroxide or performic acid.
Reduction: Agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products:
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation and Reduction: Can lead to modified peptides with altered functional groups
Applications De Recherche Scientifique
Chemistry: L-Leucyl-L-leucyl-L-valyl-L-lysine is used as a model compound in peptide synthesis studies and to understand peptide bond formation and stability.
Biology: In biological research, this tetrapeptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: this compound has potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as biodegradable polymers or as a component in cosmetic formulations .
Mécanisme D'action
The mechanism of action of L-Leucyl-L-leucyl-L-valyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. For example, it can act as a substrate for proteases, leading to the activation or inhibition of enzymatic pathways .
Comparaison Avec Des Composés Similaires
- L-Valyl-L-leucyl-L-lysine
- L-Leucyl-L-leucyl-L-phenylalanine
- L-Valyl-L-leucyl-L-arginine
Comparison: L-Leucyl-L-leucyl-L-valyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities. For instance, the presence of lysine provides a positive charge, which can influence its interaction with negatively charged biomolecules .
Propriétés
Numéro CAS |
798540-36-0 |
|---|---|
Formule moléculaire |
C23H45N5O5 |
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H45N5O5/c1-13(2)11-16(25)20(29)27-18(12-14(3)4)21(30)28-19(15(5)6)22(31)26-17(23(32)33)9-7-8-10-24/h13-19H,7-12,24-25H2,1-6H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
ZZHHWSHSMGGMCV-VJANTYMQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)



![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)



![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
methanone](/img/structure/B14219541.png)

